molecular formula C9H7F3O3 B8275816 3-methoxy-5-(trifluoromethoxy)benzaldehyde

3-methoxy-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B8275816
M. Wt: 220.14 g/mol
InChI Key: LSGSLCKXXITHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-5-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C9H7F3O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy and trifluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3-methoxybenzaldehyde is reacted with trifluoromethoxy reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-methoxy-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Chemistry: In organic synthesis, 3-methoxy-5-(trifluoromethoxy)benzaldehyde is used as an intermediate for the preparation of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-methoxy-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

  • 3-Methoxy-5-trifluoromethylphenylboronic acid
  • 3-Methoxy-5-trifluoromethylbenzaldehyde
  • 3-Methoxy-5-trifluoromethylphenylboronic acid

Comparison: Compared to similar compounds, 3-methoxy-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both methoxy and trifluoromethoxy groups. These substituents impart distinct electronic and steric effects, making it valuable for specific synthetic applications. The trifluoromethoxy group, in particular, can enhance the compound’s stability and reactivity .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

3-methoxy-5-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C9H7F3O3/c1-14-7-2-6(5-13)3-8(4-7)15-9(10,11)12/h2-5H,1H3

InChI Key

LSGSLCKXXITHHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OC(F)(F)F

Origin of Product

United States

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